N-(2-hydroxyethyl)-2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzene-1-sulfonamide
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Overview
Description
N-(2-hydroxyethyl)-2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound characterized by its unique chemical structure. This compound features a sulfonamide group, a fluorophenyl group, and a hydroxyethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-fluorophenyl with a suitable sulfonyl chloride reagent under basic conditions.
Amination Reaction: The intermediate is then reacted with methylamine to introduce the methylamino group.
Hydroxyethylation: The final step involves the reaction of the intermediate with 2-hydroxyethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Sulfoxides, sulfides
Substitution: Various substituted fluorophenyl derivatives
Scientific Research Applications
N-(2-hydroxyethyl)-2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-fluorophenylsulfonamide derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Sulfonylmethylamino compounds: Compounds with variations in the sulfonyl and amino groups.
Hydroxyethylbenzenesulfonamides: Compounds with different substituents on the benzene ring.
Uniqueness
N-(2-hydroxyethyl)-2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O5S2/c1-12-4-9-16(26(22,23)19-10-11-21)13(2)17(12)20(3)27(24,25)15-7-5-14(18)6-8-15/h4-9,19,21H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGRVFFXORIFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCO)C)N(C)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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